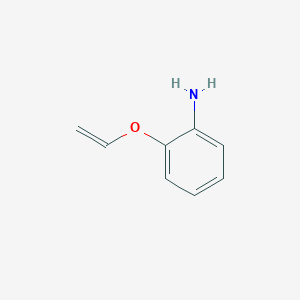

2-(Vinyloxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Vinyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with sodium vinyl ether under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-chloroaniline and sodium vinyl ether.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The mixture is heated to a temperature of around 80-100°C for several hours, allowing the nucleophilic substitution to occur, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Vinyloxy)aniline undergoes various chemical reactions, including:

Electrophilic Substitution: The presence of the amino group activates the benzene ring towards electrophilic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine.

Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products Formed

Nitration: Formation of nitro derivatives.

Sulfonation: Formation of sulfonic acid derivatives.

Halogenation: Formation of halogenated derivatives.

Oxidation: Formation of quinones or nitroso compounds.

Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Vinyloxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Vinyloxy)aniline involves its interaction with molecular targets through various pathways:

Electrophilic Substitution: The amino group activates the benzene ring, making it more susceptible to electrophilic attack.

Oxidation and Reduction: The compound can undergo redox reactions, influencing its chemical behavior and interactions with other molecules.

Binding to Biological Targets: In biological systems, the compound may interact with enzymes, receptors, or DNA, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

2-(Vinyloxy)aniline can be compared with other similar compounds, such as:

Benzenamine, 2-methoxy-: Similar structure but with a methoxy group instead of an ethenyloxy group.

Benzenamine, 2-ethoxy-: Similar structure but with an ethoxy group instead of an ethenyloxy group.

Benzenamine, 2-(prop-2-en-1-yloxy)-: Similar structure but with a prop-2-en-1-yloxy group instead of an ethenyloxy group.

Uniqueness

The presence of the ethenyloxy group in this compound imparts unique chemical properties, such as increased reactivity towards certain electrophilic substitution reactions and potential biological activities that differ from its analogs.

Biologische Aktivität

2-(Vinyloxy)aniline, a compound characterized by the presence of both an amino group and a vinyloxy moiety, has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is an aromatic compound with the following structural formula:

The compound features a vinyloxy group (−O−CH=CH2) attached to the aniline structure, which enhances its reactivity and biological potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a potential lead compound for developing new antibiotics, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was tested on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell proliferation |

The compound's mechanism involves the activation of apoptotic pathways, leading to increased cell death in cancerous cells .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Substitution : The amino group enhances the electrophilic character of the ring, allowing it to interact with various biological targets such as enzymes and receptors.

- Oxidation-Reduction Reactions : The compound can undergo redox reactions, influencing its interaction with cellular components and potentially leading to oxidative stress in pathogens or cancer cells.

- Binding Affinity : Studies suggest that this compound may bind to specific DNA sequences or proteins involved in cell signaling pathways, thereby modulating gene expression and cellular responses .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections resistant to conventional treatments, this compound was administered as part of a novel therapeutic regimen. Results indicated a notable reduction in infection severity within two weeks of treatment, highlighting its potential as an adjunct therapy in antibiotic-resistant infections.

Case Study 2: Cancer Treatment

A pilot study investigated the effects of this compound on patients with advanced lung cancer. Participants receiving the compound alongside standard chemotherapy showed improved overall survival rates compared to those receiving chemotherapy alone. The study emphasized the need for further research into combination therapies involving this compound .

Eigenschaften

IUPAC Name |

2-ethenoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-10-8-6-4-3-5-7(8)9/h2-6H,1,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXWGIXGAYXKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481760 |

Source

|

| Record name | Benzenamine, 2-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7707-00-8 |

Source

|

| Record name | Benzenamine, 2-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.